molecular formula C9H9NO3S B11949385 2,3-Dihydro-S,S-dioxide-1,4-benzothiazepin-5(4H)-one CAS No. 14953-96-9

2,3-Dihydro-S,S-dioxide-1,4-benzothiazepin-5(4H)-one

Cat. No.: B11949385
CAS No.: 14953-96-9
M. Wt: 211.24 g/mol
InChI Key: XYMMXEGENIJHHZ-UHFFFAOYSA-N
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Description

2,3-Dihydro-S,S-dioxide-1,4-benzothiazepin-5(4H)-one is a heterocyclic compound that contains a benzothiazepine ring system. Compounds with this structure are of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-S,S-dioxide-1,4-benzothiazepin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of ortho-aminothiophenol derivatives: with carbonyl compounds.

    Oxidation reactions: to introduce the S,S-dioxide functionality.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:

    Catalytic processes: to enhance reaction rates.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-S,S-dioxide-1,4-benzothiazepin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the sulfur atoms.

    Reduction: Reduction reactions can alter the ring structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or peracids.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium or platinum for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May lead to sulfone derivatives.

    Reduction: May result in dihydro derivatives.

    Substitution: Can yield a variety of functionalized benzothiazepines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as intermediates in chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-S,S-dioxide-1,4-benzothiazepin-5(4H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzothiazepine: A related compound with similar structural features.

    Dihydrobenzothiazepines: Compounds with reduced ring systems.

    Sulfone derivatives: Compounds with similar sulfur oxidation states.

Uniqueness

2,3-Dihydro-S,S-dioxide-1,4-benzothiazepin-5(4H)-one is unique due to its specific ring structure and oxidation state, which may confer distinct chemical and biological properties compared to other benzothiazepines.

Properties

CAS No.

14953-96-9

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

1,1-dioxo-3,4-dihydro-2H-1λ6,4-benzothiazepin-5-one

InChI

InChI=1S/C9H9NO3S/c11-9-7-3-1-2-4-8(7)14(12,13)6-5-10-9/h1-4H,5-6H2,(H,10,11)

InChI Key

XYMMXEGENIJHHZ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2C(=O)N1

Origin of Product

United States

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